molecular formula C21H28N2O4 B13755154 3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide CAS No. 5936-70-9

3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide

Cat. No.: B13755154
CAS No.: 5936-70-9
M. Wt: 372.5 g/mol
InChI Key: IZKSBKIVEJBRSO-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted aromatic ring and a flexible side chain containing a methylamino-ethoxy group. The compound’s structure includes a benzamide core (C₆H₃(OCH₂CH₃)₂-CONH-) linked to a para-substituted benzyl group with a 2-(methylamino)ethoxy moiety.

Properties

CAS No.

5936-70-9

Molecular Formula

C21H28N2O4

Molecular Weight

372.5 g/mol

IUPAC Name

3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide

InChI

InChI=1S/C21H28N2O4/c1-4-25-19-11-8-17(14-20(19)26-5-2)21(24)23-15-16-6-9-18(10-7-16)27-13-12-22-3/h6-11,14,22H,4-5,12-13,15H2,1-3H3,(H,23,24)

InChI Key

IZKSBKIVEJBRSO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)OCCNC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide typically involves multiple steps. One common method starts with the preparation of the benzamide core, followed by the introduction of the ethoxy and methylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different products.

    Substitution: Nucleophilic substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3,4-diethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide and analogous benzamide derivatives:

Compound Name Substituents on Benzamide Amino Group in Side Chain Molecular Formula Molecular Weight Key Properties/Applications References
This compound (Target) 3,4-Diethoxy Methylamino (NHCH₃) Likely C₂₅H₃₁N₂O₄* ~427.5 g/mol Higher lipophilicity vs. methoxy analogs; potential metabolic stability due to ethyl groups
N-Desmethyl Itopride
(3,4-Dimethoxy-N-[[4-[2-(methylamino)ethoxy]phenyl]methyl]benzamide)
3,4-Dimethoxy Methylamino (NHCH₃) C₂₁H₂₅N₂O₄ 377.4 g/mol Metabolite of Itopride; reduced steric hindrance at amino group may enhance receptor interaction
Itopride Hydrochloride
(3,4-Dimethoxy-N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]benzamide)
3,4-Dimethoxy Dimethylamino (N(CH₃)₂) C₂₁H₂₆N₂O₄·HCl 415.9 g/mol Clinically used for gastroparesis; dual action on AChE and D₂ receptors
Trimethobenzamide Hydrochloride 3,4,5-Trimethoxy Dimethylamino (N(CH₃)₂) C₂₁H₂₉ClN₂O₅ 424.9 g/mol Antiemetic agent; trimethoxy substitution enhances solubility but reduces CNS penetration
3,4-Diethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide 3,4-Diethoxy Thiazole sulfamoyl C₂₀H₂₁N₃O₅S₂ 447.5 g/mol Sulfonamide group may confer antimicrobial or enzyme inhibitory activity
3,4-Dimethoxy-N-[[4-[2-(methyl(phenylmethyl)amino)ethoxy]phenyl]methyl]benzamide 3,4-Dimethoxy Methyl(benzyl)amino (N(CH₃)(CH₂C₆H₅)) C₂₆H₃₀N₂O₄ 434.5 g/mol Increased steric bulk reduces metabolic clearance; potential CNS activity

* Molecular formula inferred from structural analogs in and .

Key Structural and Functional Insights:

Trimethoxy substitutions (e.g., Trimethobenzamide) further elevate polarity, improving aqueous solubility but limiting blood-brain barrier penetration .

Bulky substituents like methyl(benzyl)amino (N(CH₃)(CH₂C₆H₅)) in ’s compound slow metabolism but may reduce bioavailability due to increased molecular weight .

Pharmacological Implications: The thiazole sulfamoyl group in ’s compound introduces hydrogen-bonding capacity, which could enhance enzyme inhibition (e.g., carbonic anhydrase) compared to the target compound’s simpler side chain . Itopride’s dimethylamino group balances AChE inhibition and D₂ receptor antagonism, whereas the target compound’s methylamino group might favor selective receptor modulation .

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